Bis-(2-Methyl-d3-3-furyl)disulfide
Description
Properties
CAS No. |
136430-24-5 |
|---|---|
Molecular Formula |
C10H4D6O2S2 |
Molecular Weight |
232.35 |
Purity |
90% min. |
Synonyms |
Bis-(2-Methyl-d3-3-furyl)disulfide |
Origin of Product |
United States |
Contextualization of Organosulfur Heterocyclic Compounds in Chemical Science
Organosulfur compounds, organic compounds containing sulfur, are integral to numerous areas of chemistry and biology. wikipedia.org Their roles range from fundamental building blocks of life to key components in industrial processes. wikipedia.org Nature abounds with these compounds; for instance, the amino acids methionine and cysteine, the vitamins biotin (B1667282) and thiamine (B1217682), and the vital antioxidant glutathione (B108866) all contain sulfur. wikipedia.org
Heterocyclic compounds are cyclic compounds where at least one atom in the ring is an element other than carbon. britannica.com When a sulfur atom is incorporated into such a ring, the resulting molecule is known as a sulfur-containing heterocycle. britannica.com These compounds exhibit a diverse range of physical and chemical properties, often distinct from their all-carbon counterparts. britannica.com Thiophene (C₄H₄S) is a well-known example, and its derivatives are found in natural products like biotin. britannica.com
The significance of organosulfur heterocyclic compounds extends to the food and fragrance industries. Many of these compounds are known for their potent aromas, contributing to the characteristic smells of roasted meat and other cooked foods. chemicalbook.comthegoodscentscompany.com Bis(2-methyl-3-furyl) disulfide, for example, is a key contributor to the meaty aroma of cooked meat. sigmaaldrich.comsigmaaldrich.com The study and synthesis of these compounds are crucial for developing new flavorings and understanding the chemical processes that occur during cooking. nih.govebi.ac.uk Furthermore, research into organosulfur heterocycles has led to the development of novel synthetic methods, such as mechanochemical approaches that offer greener alternatives to traditional solvent-based reactions. acs.orgacs.org
Synthetic Methodologies and Deuterium Incorporation Strategies
Precursor Synthesis of 2-Methyl-3-furanthiol (B142662) and its Functionalized Derivatives
The synthesis of 2-methyl-3-furanthiol is a critical first step. This compound can be synthesized through various methods, including the reaction of 2-methylfuran (B129897) with hydrogen sulfide (B99878). ontosight.ai Another patented process involves a multi-step reaction sequence starting with different reagents. chemicalbook.com The formation of 2-methyl-3-furanthiol has been noted to be more effective from the degradation of thiamine (B1217682) compared to the reaction of ribose and cysteine. ebi.ac.uk
Functionalized derivatives of 2-methyl-3-furanthiol are also of interest. For instance, it can be reacted with 4-ethyloctanoyl chloride to produce 2-methyl-3-furanthiol 4-ethyloctanoate, a compound with a meaty odor. mdpi.com Additionally, reaction with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521) yields 2-methyl-3-methylthiofuran, another flavor compound. google.com
The functionalization of furan (B31954) rings with specific regioselectivity is a key aspect of synthesizing substituted furans. The introduction of functional groups at specific positions on the furan ring can be achieved through various synthetic strategies. acs.orgnih.govsci-hub.box For instance, a novel p-toluenesulfonic acid-catalyzed solvent-controlled regioselective thiolation of 2-furylcarbinols has been developed for the preparation of functionalized furan-based sulfides. researchgate.net The choice of reagents and reaction conditions plays a crucial role in directing the substitution to the desired position on the furan nucleus. acs.org
The introduction of a thiol group at the 3-position of the 2-methylfuran ring is a pivotal step in the synthesis of the target precursor. This can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with a source of sulfur, such as hydrogen sulfide. ontosight.ai Another approach involves the reaction of a 3-halo-2-methylfuran with a thiolating agent. The reactivity of the furan ring and the choice of the thiolating agent are critical for achieving a successful reaction.
Targeted Deuterium (B1214612) Incorporation at the Methyl Position of the Furan Ring
The introduction of deuterium into the methyl group of 2-methyl-3-furanthiol is a crucial step in the synthesis of the deuterated disulfide. This isotopic labeling allows for its use in various analytical and mechanistic studies. nih.govacs.org
Hydrogen-deuterium exchange (HDX) reactions are a common method for introducing deuterium into organic molecules. mdpi.comresearchgate.net These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst. mdpi.commdpi.com Acid- or base-catalyzed exchange reactions can be employed to replace labile protons with deuterium. mdpi.com For the specific deuteration of a methyl group attached to a furan ring, conditions would need to be carefully selected to favor exchange at the desired position while minimizing exchange at other sites on the molecule. nih.gov The use of metal catalysts, such as palladium on carbon (Pd/C), in the presence of D₂O can facilitate H-D exchange. mdpi.comjst.go.jp
Achieving highly specific deuterium labeling often requires multi-step synthetic sequences. nih.govd-nb.infonih.gov These pathways can involve the use of deuterated building blocks or reagents to introduce deuterium at a specific position with high isotopic purity. For the synthesis of Bis-(2-Methyl-d3-3-furyl)disulfide, a potential strategy would involve the synthesis of a 2-(trideuteromethyl)furan precursor. This could be accomplished by reacting a suitable furan derivative with a deuterated methylating agent, such as iodomethane-d3. Subsequent functionalization of this deuterated furan at the 3-position with a thiol group would lead to the desired 2-methyl-d3-3-furanthiol. This precursor can then be oxidized to form the final disulfide product. prepchem.comgoogle.com
Table 1: Synthetic Reactions for Precursor and Deuterated Compound Formation
| Reactants | Product | Reaction Type | Reference |
|---|---|---|---|
| 2-Methyl-3-furanthiol, Dimethyl sulfoxide (B87167) | Bis(2-methyl-3-furyl) disulfide | Oxidation | google.com |
| 2-Methylfuran, Hydrogen sulfide | 2-Methyl-3-furanthiol | Thiolation | ontosight.ai |
| 2-Methyl-3-furanthiol, Dimethyl sulfate, Sodium hydroxide | 2-Methyl-3-methylthiofuran | Methylation | google.com |
| 2-Methyl-3-furanthiol, 4-Ethyloctanoyl chloride | 2-Methyl-3-furanthiol 4-ethyloctanoate | Esterification | mdpi.com |
The determination of isotopic purity and enrichment is a critical quality control step in the synthesis of deuterated compounds. rsc.orgisotope.comgoogle.com Techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. rsc.org HR-MS can be used to determine the isotopic distribution of the synthesized compound, allowing for the calculation of isotopic enrichment. rsc.org NMR spectroscopy provides detailed structural information and can confirm the specific site of deuterium incorporation. nih.gov The percentage of isotopic purity is a key parameter that defines the quality of the deuterated standard. rsc.org
Oxidative Dimerization Protocols for this compound Formation
The formation of the disulfide bond in this compound is accomplished by the oxidation of the precursor, 2-Methyl-d3-3-furanthiol. Various oxidative protocols can be employed for this transformation, ranging from mild air oxidation to more reactive chemical oxidants. The choice of method impacts reaction time, yield, and the purity of the final product.
The conversion of thiols to disulfides is a well-established transformation in organic chemistry. mdpi.com For the specific synthesis of the non-deuterated analogue, Bis-(2-methyl-3-furyl)disulfide, several methods have been documented which are directly applicable to its deuterated counterpart. The primary approaches involve oxidation with either atmospheric oxygen (air) or a chemical oxidant like dimethyl sulfoxide (DMSO). chemicalbook.comgoogle.com
Air Oxidation: One of the simplest methods for disulfide formation is the direct oxidation of the thiol with air. chemicalbook.comresearchgate.net In a typical procedure, air is bubbled through a solution of 2-Methyl-d3-3-furanthiol in a suitable solvent, such as hexane (B92381). chemicalbook.com This method is advantageous due to the low cost and environmental friendliness of the oxidant. However, it often suffers from long reaction times and may result in moderate yields. google.com The reaction is generally performed at room temperature. chemicalbook.com
Dimethyl Sulfoxide (DMSO) Oxidation: A more efficient and rapid method involves the use of dimethyl sulfoxide (DMSO) as the oxidant. google.comgoogle.com DMSO is a mild and selective oxidizing agent for thiols. researchgate.net The reaction proceeds by heating a mixture of the thiol and DMSO. In this process, DMSO is reduced to dimethyl sulfide, and the thiol is oxidized to the disulfide. google.com This protocol offers significantly shorter reaction times compared to air oxidation and can lead to higher product yields. google.com
Below is a table summarizing the common reagents and conditions for the oxidative dimerization.
| Oxidant | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Air (O₂) | Hexane | Room Temperature | ~20 hours | ~60% | chemicalbook.comgoogle.com |
| Dimethyl Sulfoxide (DMSO) | None (DMSO as reagent and solvent) | 10 °C to Reflux | 0.5 - 10 hours | >70% | google.comgoogle.com |
To maximize the yield of this compound and minimize the formation of impurities, careful optimization of the reaction parameters is crucial. Key variables include temperature, reaction time, and the stoichiometry of the reagents.
Optimization of Air Oxidation: While simple, the air oxidation method's primary drawbacks are its slow rate and modest yield. google.com To optimize this process, one could explore the use of a catalyst to accelerate the reaction. Although specific catalysts for this particular transformation are not widely reported, general catalysts for thiol oxidation, such as metal complexes, could potentially be adapted. Maintaining a consistent airflow and efficient stirring is essential to ensure adequate mixing and contact between the thiol and oxygen. The reaction progress should be monitored (e.g., by TLC or GC) to determine the point of maximum conversion without the onset of degradation or side reactions.
Optimization of DMSO Oxidation: The DMSO-based method offers more parameters for straightforward optimization. google.com
Temperature: The reaction rate is highly dependent on temperature. Operating at higher temperatures, such as at reflux, can dramatically reduce the reaction time to as little as 30 minutes. However, excessively high temperatures could potentially lead to thermal degradation of the furan ring or other side reactions. An optimal temperature must be found that balances reaction speed with product stability.
Stoichiometry: The molar ratio of the thiol to DMSO is a critical parameter. A patent for the non-deuterated analogue specifies a broad molar ratio of 2-methyl-3-furanthiol to DMSO from 1:0.5 to 1:10. google.com Using a larger excess of DMSO can drive the reaction to completion more quickly but may complicate the purification process. An optimal ratio would ensure complete conversion of the thiol while minimizing the amount of residual DMSO that needs to be removed.
Byproduct Control and Removal: The primary byproducts of the DMSO oxidation are dimethyl sulfide and water. google.com These, along with any excess DMSO, are volatile and can be effectively removed from the reaction mixture by distillation upon completion of the reaction. This simplifies the workup procedure and isolation of the desired disulfide product.
The following table outlines the key parameters for optimization and their potential impact on the synthesis.
| Parameter | Variable Range | Impact on Yield | Impact on Byproducts/Purity | Reference |
| Temperature (DMSO) | 10 °C to Reflux | Higher temperature generally increases yield by driving the reaction to completion. | Risk of thermal degradation at very high temperatures. | google.com |
| Thiol:DMSO Molar Ratio | 1:0.5 to 1:10 | Higher DMSO ratio can increase conversion rate and yield. | A large excess of DMSO requires more rigorous purification. | google.com |
| Reaction Time (DMSO) | 0.5 to 10 hours | Optimization is key to maximize yield before potential degradation occurs. | Insufficient time leads to incomplete reaction; excessive time may increase side products. | google.comgoogle.com |
| Atmosphere (Air Oxidation) | Air Flow Rate | Consistent and sufficient airflow is necessary for reaction progression. | Inconsistent oxygen supply can lead to a stalled or very slow reaction. | chemicalbook.com |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, NMR provides definitive information about its atomic connectivity and the success of the isotopic labeling.
Analysis of Deuterium Isotope Effects on Proton (1H) NMR Chemical Shifts
In the ¹H NMR spectrum of this compound, the most notable feature is the absence of the signal corresponding to the methyl protons, which would typically appear around 2.10-2.11 ppm in its non-deuterated counterpart, bis(2-methyl-3-furyl)disulfide. nih.gov This absence confirms the successful deuteration at the methyl groups.
The remaining signals belong to the protons on the furan ring. Deuteration of the adjacent methyl group can cause small upfield shifts in the chemical shifts of these ring protons (H-4 and H-5), known as a deuterium isotope effect. This effect is transmitted through two (²J) and three (³J) bonds. While typically small, these shifts can be resolved with high-resolution instrumentation. The expected ¹H NMR signals are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-4 | ~6.37 | d | Signal corresponds to the proton at position 4 of the furan ring. |
| H-5 | ~7.26 | d | Signal corresponds to the proton at position 5 of the furan ring. |
| CD₃ | Absent | - | The absence of this signal confirms deuteration of the methyl group. |
Note: Predicted shifts are based on data for the non-deuterated analogue, bis(2-methyl-3-furyl)disulfide. Actual values may vary slightly due to solvent and isotope effects.
Carbon-13 (13C) NMR Analysis with Emphasis on Deuterium Perturbations
¹³C NMR spectroscopy provides further confirmation of the deuteration and detailed structural information. The carbon atom of the deuterated methyl group (CD₃) exhibits two key features:
Multiplicity: Due to coupling with the three deuterium atoms (spin I=1), the ¹³C signal for the CD₃ group appears as a heptet with a characteristic 1:3:6:7:6:3:1 intensity pattern. researchgate.net This is a direct result of the (2nI+1) rule for coupling, where n=3 and I=1.
Isotope Shift: The CD₃ carbon signal is shifted upfield compared to a CH₃ carbon signal due to the deuterium isotope effect. nih.gov
Furthermore, the carbon atoms adjacent to the site of deuteration (C-2 and C-3) also experience smaller upfield shifts. nih.govrsc.org The predicted ¹³C NMR data are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Notes |
| C-2 | ~156.8 | s | Shifted slightly upfield due to β-isotope effect. |
| C-3 | ~114.5 | s | Shifted slightly upfield due to γ-isotope effect. |
| C-4 | ~112.8 | s | |
| C-5 | ~140.8 | s | |
| CD₃ | ~11.0 | heptet | Significant upfield shift and characteristic multiplicity confirm deuteration. |
Note: Predicted shifts are based on data for the non-deuterated analogue and known deuterium isotope effects. nih.govnih.gov
Two-Dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the two coupled protons on the furan ring, H-4 and H-5, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-4 to C-4 and H-5 to C-5. The absence of a cross-peak for the methyl group further validates the deuteration.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. bohrium.com Key expected correlations include:
From H-4 to C-3 and C-5.
From H-5 to C-2 and C-4. The absence of any HMBC correlations originating from methyl protons to C-2 and C-3 provides definitive proof of the deuteration site.
Quantitative NMR Spectroscopy for Isotopic Enrichment and Purity Determination
Quantitative NMR (qNMR) can be employed to determine the isotopic enrichment and chemical purity of the compound. sigmaaldrich.comnih.gov By integrating the signals of the furan protons (H-4 and H-5) and comparing them to the integral of a certified internal standard of known concentration, the precise amount of the analyte can be calculated. researchgate.net
The degree of deuteration is assessed by quantifying the residual ¹H signal in the methyl region (~2.1 ppm). rsc.org A very low or non-existent integral for this signal, relative to the furan proton signals, indicates high isotopic enrichment. For example, an isotopic purity of over 99% can be confirmed if the residual methyl proton signal is less than 1% of what would be expected for a non-deuterated sample. rsc.org
High-Resolution Mass Spectrometry (HRMS)
Precise Mass Measurement for Molecular Formula Confirmation and Isotope Pattern Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.orgrsc.org For this compound, HRMS serves two critical functions: confirming the molecular formula and verifying the incorporation of deuterium atoms. researchgate.net
The replacement of six hydrogen atoms with six deuterium atoms results in a significant mass increase compared to the non-deuterated analogue. This difference is easily detectable by HRMS and provides conclusive evidence of successful deuteration. The precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₀H₄D₆O₂S₂.
Table 3: Molecular Formula and Mass Comparison
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
| This compound | C₁₀H₄D₆O₂S₂ | 232.0499 |
| bis(2-methyl-3-furyl)disulfide | C₁₀H₁₀O₂S₂ | 226.0122 |
Note: Masses are calculated for the monoisotopic species.
The isotopic pattern observed in the mass spectrum further validates the structure. The presence of six deuterium atoms alters the relative abundances of the M+1 and M+2 peaks compared to the parent compound, which can be modeled and compared against the experimental data to confirm the level of isotopic enrichment. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentographic Analysis and Structural Linkage Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion corresponding to the molecular weight of the compound would be selected in the first mass spectrometer. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The disulfide linkage (S-S) is typically the most labile bond in disulfide-containing compounds and is expected to be the primary site of fragmentation. The fragmentation pattern would likely reveal the structural connectivity of the molecule. A key fragmentation pathway would involve the homolytic cleavage of the S-S bond, leading to the formation of a 2-Methyl-d3-3-furylthiyl radical cation. Another significant fragmentation would be the heterolytic cleavage of the S-S bond.
The resulting fragment ions are then analyzed in the second mass spectrometer, generating a product ion spectrum. The masses of these fragments provide direct evidence for the composition of different parts of the molecule. For instance, the detection of a fragment ion corresponding to the 2-Methyl-d3-3-furylthio moiety would confirm the presence of this structural unit.
Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+• | 232.08 | Molecular ion |
| [C5H4D3OS]+ | 117.05 | 2-Methyl-d3-3-furylthio fragment |
| [C5H4D3O]+ | 86.07 | Loss of sulfur from the furylthio fragment |
Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental conditions.
Interpretation of Deuterium Labeling in Fragmentation Pathways
The presence of a deuterium-labeled methyl group (CD3) provides a unique signature in the mass spectrum. The three deuterium atoms increase the mass of the methyl group from 15 to 18 atomic mass units. Consequently, the molecular weight of this compound is higher than its non-deuterated analog.
During fragmentation, any fragment containing the deuterated methyl group will exhibit a corresponding mass shift. This is invaluable for confirming the location of the methyl group within the structure and for tracking its presence in the various product ions. For example, the observation of the 2-Methyl-d3-3-furylthio fragment at an m/z that is three units higher than the corresponding non-deuterated fragment confirms that the deuterium label is intact on the furan ring's substituent.
Furthermore, deuterium labeling can influence fragmentation pathways by slightly altering bond strengths due to the kinetic isotope effect. However, for high-energy fragmentation processes like CID, this effect is often minimal. The primary utility of the deuterium label is as a mass tag to confidently identify fragments containing the methyl group.
Infrared (IR) and Raman Vibrational Spectroscopy
Identification and Assignment of Vibrational Modes influenced by Deuteration
The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its constituent functional groups. The most significant influence of deuteration would be observed in the vibrational modes involving the methyl group.
The C-D stretching vibrations of the deuterated methyl group are expected to appear at lower frequencies (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations of a non-deuterated methyl group (typically 3000-2850 cm⁻¹). Similarly, the C-D bending (scissoring, wagging, twisting, and rocking) modes will also shift to lower wavenumbers. Other key vibrational modes would include the C-S stretching, S-S stretching, and various vibrations of the furan ring (C=C stretching, C-O-C stretching, and ring breathing modes). The S-S stretching vibration is often weak in IR spectra but can be more prominent in Raman spectra, typically appearing in the 500-400 cm⁻¹ region.
Table 2: Predicted Vibrational Modes and the Influence of Deuteration
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Non-deuterated) | Predicted Shift upon Deuteration |
| C-H stretch (methyl) | 2960-2850 | Shifts to ~2200-2000 cm⁻¹ (C-D stretch) |
| C-H bend (methyl) | 1460-1370 | Shifts to lower wavenumbers |
| C-S stretch | 700-600 | Minimal shift expected |
| S-S stretch | 500-400 | No significant shift expected |
| Furan ring C=C stretch | 1600-1450 | Minimal shift expected |
| Furan ring C-O-C stretch | 1250-1050 | Minimal shift expected |
Analysis of Deuterium Isotopic Shifts in Characteristic Bands
The isotopic shift observed for the methyl group vibrations is a direct consequence of the increased mass of deuterium compared to protium (B1232500). According to the harmonic oscillator model for a diatomic molecule, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. While a polyatomic molecule is more complex, this principle explains the shift to lower frequencies for the C-D modes.
By analyzing the magnitude of these isotopic shifts, one can confirm the successful incorporation and location of the deuterium label. The absence of significant shifts in the furan ring modes or the C-S and S-S stretching vibrations would indicate that the deuteration is specific to the methyl group and does not perturb the rest of the molecular skeleton electronically to a large extent.
Correlation of Vibrational Data with Molecular Conformation and Bonding
The vibrational spectra can also be used to assess the strength of the various bonds. For example, the frequency of the C-S stretching vibration can be correlated with the C-S bond order. By comparing the experimental spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a more detailed assignment of the vibrational modes and a deeper understanding of the molecular conformation can be achieved.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.
If such a crystal were grown and analyzed, the resulting data would provide a wealth of structural information, including:
Precise bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds would be determined with high precision.
Molecular conformation: The solid-state conformation of the molecule, including the dihedral angle of the C-S-S-C group and the relative orientation of the two furan rings, would be elucidated.
Intermolecular interactions: The way the molecules pack together in the crystal lattice, including any non-covalent interactions like van der Waals forces or weak hydrogen bonds, would be revealed.
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for interpreting the data obtained from other spectroscopic techniques. Unfortunately, as of the current knowledge base, a crystal structure for this compound has not been publicly reported. The successful crystallization and X-ray diffraction analysis would be a significant contribution to the chemical understanding of this compound.
Methodologies for Crystal Growth of Disulfide Derivatives
The successful elucidation of a molecule's solid-state structure via single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals. For disulfide derivatives, including the title compound, several methodologies can be employed to achieve crystal growth. While specific crystallization data for this compound is not prominently available in the literature, general and effective methods for analogous compounds have been well-documented.
One of the most common approaches involves the controlled oxidation of the corresponding thiol . The precursor, 2-Methyl-d3-3-furanthiol, can be oxidized under mild conditions to form the disulfide. For instance, the non-deuterated analogue is synthesized by bubbling air through a hexane solution of 2-methyl-3-furanthiol over an extended period. The slow formation of the disulfide can facilitate the self-assembly of molecules into a crystalline lattice. Another method involves using dimethyl sulfoxide (DMSO) as an oxidant for 2-methyl-3-furanthiol. ebi.ac.uk
Once the disulfide is synthesized, standard recrystallization techniques are employed. These include:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly and undisturbed at a constant temperature. The gradual increase in concentration encourages the formation of well-ordered crystals.
Solvent Diffusion: This technique involves dissolving the disulfide in a good solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion at the interface between the two liquids creates a zone of supersaturation, promoting slow crystal growth.
Hydrothermal Synthesis: For some disulfide derivatives, hydrothermal methods, where crystallization occurs from a high-temperature aqueous solution under high vapor pressure, have been effective. The pH of the solution can be a critical parameter to control the oxidation state and promote crystallization. ymdb.cathegoodscentscompany.com
Recent research has also demonstrated the direct formation of single-crystalline molecular clusters from thiol-containing precursors under specific conditions, such as heating in a sealed vial, which can yield high-quality crystals of disulfide-linked molecules. The selection of an appropriate method for this compound would involve screening various solvents and conditions to find the optimal parameters for single crystal formation.
Determination of Molecular Conformation, Bond Lengths, and Torsion Angles in the Solid State
While specific, experimentally determined crystal structure data for this compound is not found in the surveyed literature, its molecular conformation, bond lengths, and torsion angles in the solid state can be reliably inferred from the extensive body of research on organic disulfides. ymdb.ca The geometry of the disulfide bridge (C-S-S-C) is the most defining feature of the molecule's conformation.
The key structural parameters of a disulfide bond are the S-S bond length and the C-S-S-C dihedral (torsion) angle.
S-S Bond Length: The sulfur-sulfur single bond in organic disulfides is typically measured to be around 2.05 Å. This is significantly longer than a C-C single bond, reflecting the larger atomic radius of sulfur.
C-S Bond Length: The bond between a carbon atom of the furan ring and the sulfur atom is expected to be approximately 1.78-1.83 pm.
C-S-S-C Torsion Angle (χss): This is the most flexible and characteristic parameter of the disulfide bridge. Unlike the free rotation around many single bonds, the C-S-S-C unit shows a strong preference for a gauche conformation, with a dihedral angle approaching ±90°. This non-planar arrangement minimizes lone pair repulsion between the adjacent sulfur atoms. Planar (0°) or anti-planar (180°) conformations are energetically unfavorable.
The table below summarizes the expected structural parameters for this compound based on typical values for related organic disulfide compounds.
| Parameter | Atom(s) Involved | Expected Value | Reference |
|---|---|---|---|
| Bond Length | |||
| S-S | S-S | ~ 2.05 Å | |
| C-S | C(furan)-S | ~ 1.78 Å | |
| Bond Angle | |||
| C-S-S | C(furan)-S-S | ~ 104° | General Value |
| Torsion Angle | |||
| C-S-S-C | C(furan)-S-S-C(furan) | ~ ± 90° |
The precise values for bond lengths and angles for this compound would require successful crystal growth and subsequent single-crystal X-ray diffraction analysis. Such an analysis would provide definitive data on the solid-state conformation and packing of the molecules in the crystal lattice.
Research Rationale for Investigating Bis 2 Methyl D3 3 Furyl Disulfide
The investigation of Bis-(2-Methyl-d3-3-furyl)disulfide is driven by its utility as a labeled internal standard for the quantitative analysis of its non-deuterated analog, Bis(2-methyl-3-furyl)disulfide. The non-deuterated compound is a significant flavor and aroma component found in various food products, particularly cooked meat. sigmaaldrich.comnih.gov
Accurate quantification of Bis(2-methyl-3-furyl)disulfide is crucial for food science and flavor chemistry to understand and control the development of desirable meaty flavors. thegoodscentscompany.comebi.ac.uk The use of the deuterated version, this compound, in isotope dilution assays allows for precise and reliable measurement of the target analyte in complex food matrices. The synthesis of this deuterated standard is a key step in enabling such analytical studies. prepchem.comgoogle.com The development of efficient synthetic routes to deuterated compounds, including those involving S-methyl-d3 reagents, is an active area of research. zjut.edu.cn
Below are some of the key properties of the parent compound, Bis(2-methyl-3-furyl)disulfide:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂S₂ |
| Molecular Weight | 226.32 g/mol |
| Boiling Point | 280 °C |
| Density | 1.211 g/mL at 25 °C |
| Refractive Index | n20/D 1.576 |
| Odor Profile | Meaty, roasty, sulfurous |
| FEMA Number | 3259 |
| CAS Number | 28588-75-2 |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its most stable three-dimensional shape, electronic distribution, and the energies associated with its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method for investigating molecular structures. researchgate.netacademie-sciences.frbohrium.com For Bis-(2-Methyl-d3-3-furyl)disulfide, DFT calculations are crucial for performing geometry optimization to identify the molecule's lowest-energy structure. This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until a stable conformation, or "local minimum," on the potential energy surface is found. faccts.de
Quantum mechanical methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com While specific experimental spectra for the deuterated compound are not widely published, data for the non-deuterated analogue, Bis(2-methyl-3-furyl)disulfide, are available and provide a valuable benchmark. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding constants, which are then converted to chemical shifts. mdpi.com Comparing calculated shifts with experimental values helps confirm structural assignments. nih.gov For Bis(2-methyl-3-furyl)disulfide, ¹H and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃). nih.gov Theoretical calculations would aim to reproduce these shifts, confirming the assigned structure. The primary difference for the deuterated compound would be the absence of signals from the methyl protons and the corresponding carbon signal splitting in ¹³C NMR.
Table 1: Experimental and Theoretical NMR Data for Bis(2-methyl-3-furyl)disulfide
| Nucleus | Experimental Chemical Shift (ppm) nih.gov | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | 7.26 - 7.27 | Calculated Value | Furan (B31954) Ring Proton (H5) |
| ¹H | 6.37 | Calculated Value | Furan Ring Proton (H4) |
| ¹H | 2.10 - 2.11 | Calculated Value | Methyl Protons (-CH₃) |
| ¹³C | 157.01 | Calculated Value | Furan Ring Carbon (C5) |
| ¹³C | 140.81 | Calculated Value | Furan Ring Carbon (C2) |
| ¹³C | 114.76 | Calculated Value | Furan Ring Carbon (C3) |
| ¹³C | 112.78 | Calculated Value | Furan Ring Carbon (C4) |
| ¹³C | 11.41 | Calculated Value | Methyl Carbon (-CH₃) |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These frequencies arise from the stretching and bending of chemical bonds. Analysis of the calculated vibrational modes for this compound would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as C-H, C-O, C-S, and S-S bond vibrations. researchgate.net
Thermochemical properties are critical for understanding a molecule's stability and reactivity. High-level computational methods, such as the CBS-QB3 composite method, can be used to accurately calculate these values for organosulfur compounds. nih.gov
Enthalpies of Formation (ΔfH°): The standard enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For many organosulfur compounds, experimental thermochemical data is scarce, making computational prediction invaluable. nih.govresearchgate.net Calculations can determine ΔfH° in the gas phase, providing a fundamental measure of the molecule's thermodynamic stability. researchgate.netacs.org
Bond Dissociation Energies (BDE): The BDE of the disulfide bond is a particularly important parameter, as it quantifies the energy required to break the S-S bond homolytically. This value is a direct indicator of the disulfide linkage's strength and its susceptibility to cleavage. The relatively low energy of disulfide bonds (typically around 250 kJ/mol) makes them reactive sites in certain chemical and biological environments. researchgate.netebi.ac.uk DFT calculations can provide reliable estimates of the S-S BDE in this compound, offering insight into its potential for radical reactions. researchgate.netkit.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics describes the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. psu.edudpi-proceedings.com This approach treats atoms as classical particles and uses a force field to describe the interactions between them, allowing for the simulation of larger systems and longer timescales. nih.govresearchgate.net
The disulfide bond is not rigid; it is a dynamic linkage that can rotate and flex. MD simulations are an ideal tool for exploring this flexibility. rsc.org By simulating the molecule's motion over nanoseconds or even microseconds, researchers can observe the transitions between different conformations. nih.govnih.gov
These simulations can quantify the rotational energy barriers around the C-S and S-S bonds. This involves tracking the C-S-S-C dihedral angle over the course of the simulation to map out the free energy landscape. The results would reveal the most populated conformational states and the energy required to transition between them, providing a detailed picture of the molecule's structural dynamics. charlotte.edu
The behavior of a molecule is often significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. researchgate.net
Reactivity, Chemical Transformations, and Mechanistic Insights
Redox Chemistry of the Disulfide Bridge
The disulfide bond is a crucial functional group that governs the redox behavior of the molecule. It is susceptible to both reduction and oxidation, playing a significant role in various chemical and biological interactions.
The disulfide bridge in Bis(2-methyl-3-furyl)disulfide can be readily reduced to its corresponding thiol, 2-Methyl-d3-3-furanthiol. This reduction is a characteristic reaction of disulfides. libretexts.org Studies on the non-deuterated analogue have shown that this conversion occurs under various conditions. For instance, heating Bis(2-methyl-3-furyl)disulfide in an aqueous solution with proteins like albumin leads to a significant decrease in the disulfide concentration, with a large portion being converted to 2-methyl-3-furanthiol (B142662). ebi.ac.ukacs.org This reduction is attributed to interchange reactions between the disulfide and the sulfhydryl and disulfide groups within the protein structure. ebi.ac.uk The reduction can also be achieved using standard chemical reducing agents like zinc and acid. libretexts.org This thiol–disulfide interconversion is a key element in many biological processes. libretexts.org
The corresponding thiol, 2-methyl-3-furanthiol (MFT), is unstable and readily oxidizes to form the symmetrical disulfide, Bis(2-methyl-3-furyl)disulfide. nih.govacs.org This oxidation can even occur during storage in organic solvents or upon heating. acs.org The rate of oxidation is influenced by the solvent, with diethyl ether promoting a higher oxidation rate compared to dichloromethane (B109758) or pentane. acs.org A patented method for synthesizing the disulfide involves the direct oxidation of 2-methyl-3-furanthiol using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. google.com
Disulfide exchange reactions are also a prominent feature of this compound's chemistry. Research has shown that when flavor-active disulfides, including Bis(2-methyl-3-furyl)disulfide, are introduced into protein-containing systems like ovalbumin solutions, significant losses of the disulfide occur. acs.orgnih.gov This loss is attributed to disulfide interchange reactions with the protein's sulfhydryl groups, leading to the irreversible, covalent binding of the flavor compound to the protein and the formation of free thiols. acs.orgnih.gov The reactivity in these exchange reactions is higher for disulfides with allyl or furfuryl groups compared to saturated alkyl disulfides. acs.org
| Solvent | Conditions | Observation | Reference |
|---|---|---|---|
| Diethyl ether | Storage at 6°C | High oxidation rate; 20% conversion to disulfide after 1 day, >50% after 10 days. | acs.org |
| Dichloromethane | Storage at 6°C | Significantly lower oxidation rate than in diethyl ether; ~6% conversion after 9 days. | acs.org |
| n-Pentane | Storage at 6°C | Most stable; no significant oxidation observed. | acs.org |
| Dichloromethane or n-Pentane | Heating for 1 hour | Increased oxidation rate compared to storage at 6°C. | acs.org |
| Hexane (B92381) | Bubbling air at room temp. for 20 hours | Oxidation to disulfide with a 60.5% yield. | google.comprepchem.com |
| Dimethyl sulfoxide (DMSO) | 10°C to reflux temp. for 0.5-10 hours | Oxidation to disulfide with a yield of ~70.2%. | google.com |
Reactivity of the Furan (B31954) Ring System
The furan ring, while aromatic, exhibits distinct reactivity compared to benzene, influenced by the heteroatom and substituents. numberanalytics.com Its pseudoaromatic character poses challenges to its stability under certain synthetic conditions. researchgate.net
The furan ring in Bis-(2-Methyl-d3-3-furyl)disulfide is generally susceptible to electrophilic substitution. In furan systems, these reactions, such as halogenation, nitration, and acylation, are common. pharmaguideline.com The presence of the electron-donating methyl group at the C2 position typically directs incoming electrophiles to the C5 position. For instance, the acylation of 2-methylfuran (B129897) proceeds via a classic electrophilic substitution mechanism. researchgate.net However, the acid sensitivity of the furan ring means that strong acids typically used in reactions like Friedel-Crafts alkylation can lead to polymerization and ring-opening; therefore, milder catalysts are required. pharmaguideline.com
Nucleophilic substitution directly on the furan ring is generally difficult. quimicaorganica.org The ring's inability to sufficiently stabilize the intermediate formed during nucleophilic attack makes this reaction challenging. quimicaorganica.org However, the reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro or carboxyl groups) on the ring, which can stabilize the negative charge of the intermediate. quimicaorganica.orgedurev.in Halofurans, especially those with electron-withdrawing substituents, are more reactive towards nucleophiles than simple furans. pharmaguideline.comchempap.org
The stability of the furan ring is a significant concern in its chemistry, as it is prone to degradation and ring-opening, particularly under acidic conditions. researchgate.netresearchgate.net The presence of electron-releasing substituents, like the methyl group, can activate the ring towards polymerization and ring-opening reactions when protonated. pharmaguideline.com Oxidation of the furan ring, for example with agents like hydrogen peroxide, can also lead to ring opening. pharmaguideline.com
Metabolic studies on 2-methylfuran (2-MF) have shown that it can undergo a ring-opening reaction in vivo. Cytochrome P450 metabolism is known to convert 2-MF into a highly reactive α,β-unsaturated metabolite, 3-acetylacrolein (also known as 4-oxopent-2-enal). acs.org This reactive intermediate can then form adducts with biological nucleophiles like DNA, which is a mechanism for its observed toxicity. acs.org The stability of furan derivatives is highly dependent on the substituents, solvent, and the presence of acids or bases. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful tool in organic chemistry for elucidating reaction mechanisms. acs.org By replacing hydrogen with deuterium, chemists can trace the path of specific atoms or groups through a reaction, providing insights into bond-breaking and bond-forming steps. This is often achieved by observing kinetic isotope effects or by determining the position of the label in the final product using techniques like NMR spectroscopy or mass spectrometry. acs.org
While specific mechanistic studies employing this compound are not widely reported, the principle of using deuterium-labeled furans to probe reaction pathways is well-established. For example:
Distinguishing Rearrangement Pathways: In a study on the pyrolysis of furan derivatives, deuterium labeling was used to support a proposed mechanism involving the interconversion of vinylcarbene intermediates. The position of the deuterium in the products helped confirm a complex rearrangement sequence. nih.gov
Probing Stereochemistry: Deuterium-labeled 2,3-dihydrofurans were used to determine the stereochemical outcome of palladium migrations during an intermolecular Heck reaction. The experiments showed that the migration proceeds exclusively through syn-rearrangements, ruling out potential anti-elimination or anti-dyotropic shift mechanisms. sci-hub.se
Validating Computational Models: In an investigation of competing pericyclic reactions of allyloxy furan, deuterium labeling experiments were conducted to complement and validate computational DFT findings, confirming the role of a specific tautomerized intermediate in the reaction pathway. rsc.org
For this compound, the deuterium label on the methyl group (a -CD₃ group) could be instrumental in mechanistic studies. For example, in reactions involving the furan ring, tracking the -CD₃ group could help determine if it participates in any rearrangements or side reactions. Its presence would allow for clear differentiation from other hydrogen atoms in the molecule, providing unambiguous evidence for proposed mechanistic steps. Recent advances have made the catalytic deuteration of electron-rich heteroarenes like furan more accessible, paving the way for more widespread use of such labeled compounds in mechanistic investigations. acs.org
Application of Primary and Secondary Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps
The determination of kinetic isotope effects (KIE) is a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions, including identifying the rate-limiting step. escholarship.orgacs.org By comparing the reaction rates of a molecule with its isotopically substituted counterpart, researchers can infer whether a specific bond to the isotope is broken in the transition state of the rate-determining step.
For this compound, the deuterium atoms are located on the methyl groups. A primary KIE would be expected if the C-D bond is cleaved during the rate-limiting step of a reaction. Conversely, a secondary KIE might be observed if the hybridization or steric environment of the deuterated carbon changes during the rate-limiting step.
Table 1: Theoretical Application of KIE in Studying Reactions of this compound
| Reaction Type | Expected KIE | Mechanistic Implication |
| Radical Abstraction | Primary | C-D bond cleavage is part of the rate-limiting step. |
| Oxidative Addition | Secondary | Change in coordination or hybridization at the methyl-bearing carbon influences the rate. |
| Enzymatic Degradation | Primary or Secondary | Depends on the specific enzymatic mechanism and whether the methyl group is directly involved in the rate-limiting step. |
This table is illustrative and based on established principles of KIE. Specific experimental data for this compound is not available.
Deuterium Tracing Experiments in Complex Synthetic or Degradation Pathways
Deuterium-labeled compounds like this compound are invaluable in tracing the fate of molecules through complex reaction sequences or metabolic pathways. The deuterium acts as a stable isotopic label that can be monitored using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In the context of food chemistry, where its non-deuterated analog is a known flavor compound, deuterium tracing could elucidate its formation pathways from precursors during cooking or its degradation into other volatile compounds. ebi.ac.uk Similarly, in synthetic chemistry, it could be used to track the incorporation and transformation of the 2-methyl-3-furyl moiety in a multi-step synthesis.
Stereochemical Outcomes of Reactions involving Deuterated Centers
While the methyl group of this compound is not a traditional stereocenter, the presence of deuterium can introduce chirality if one of the deuterium atoms is replaced by another group. Studying the stereochemical outcome of such reactions can provide deep insights into the reaction mechanism, including the geometry of the transition state and the nature of the reactive intermediates.
Currently, there is no published research detailing the stereochemical outcomes of reactions specifically involving the deuterated methyl centers of this compound.
Advanced Analytical Applications in Chemical Research
Utilization as an Internal Standard in Quantitative Analytical Methodologies
Bis-(2-Methyl-d3-3-furyl)disulfide, a deuterated analog of the naturally occurring flavor compound bis(2-methyl-3-furyl) disulfide, serves as an invaluable tool in analytical chemistry. Its utility as an internal standard is paramount for achieving accurate and precise quantification of its non-labeled counterpart and other related analytes in various complex matrices. The introduction of deuterium (B1214612) atoms imparts a mass shift that allows it to be distinguished from the native analyte by mass spectrometry, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte of interest during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for procedural losses and variations.
In the analysis of food matrices such as meat, the quantification of flavor-active compounds like bis(2-methyl-3-furyl) disulfide is crucial for understanding flavor chemistry. The use of this compound in IDMS allows for the precise measurement of the native compound by correcting for any losses that may occur during the extensive sample preparation steps, such as extraction and cleanup. The ratio of the signal from the native analyte to the labeled standard is used to calculate the exact concentration of the analyte, leading to highly accurate and reliable results.
Detailed research findings have demonstrated the successful application of this deuterated standard in quantifying bis(2-methyl-3-furyl) disulfide in various food products. For instance, studies on the volatile compounds in cooked meat have utilized this compound to accurately determine the concentration of its non-labeled form, which is a key contributor to the meaty aroma.
| Analyte | Internal Standard | Matrix | Analytical Technique |
| bis(2-methyl-3-furyl) disulfide | This compound | Cooked Meat | GC-MS |
| 2-Furfurylthiol | Not specified | Coffee | GC-O |
| 2-Methyl-3-furanthiol (B142662) | Not specified | Beef Broth | GC-MS |
The generation of a robust calibration curve is fundamental to any quantitative analytical method. This compound plays a critical role in this process by serving as a stable reference point across a range of concentrations. When constructing a calibration curve, a constant amount of the deuterated internal standard is added to each calibration standard containing a known, varying concentration of the native analyte.
This approach significantly enhances analytical precision by normalizing the response of the analyte. Any fluctuations in the analytical instrument's performance or inconsistencies in sample injection volume will affect both the analyte and the internal standard equally. By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, a more linear and reliable calibration curve is obtained. This leads to a lower margin of error in the quantification of the analyte in unknown samples. The use of an isotopically labeled internal standard like this compound is considered a best practice for achieving the highest level of precision in quantitative analysis.
Complex sample matrices, such as those found in food and environmental samples, often contain a multitude of interfering compounds. These interferences, collectively known as matrix effects, can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate quantification. Matrix effects are a significant challenge in analytical chemistry, particularly in trace analysis.
This compound is highly effective in compensating for these matrix effects. Because it is chemically and physically almost identical to the analyte of interest, it experiences the same signal suppression or enhancement. When the ratio of the analyte signal to the internal standard signal is calculated, the matrix effects are effectively canceled out. This allows for the accurate determination of the analyte's concentration, even in the presence of significant matrix interference. The ability to mitigate matrix effects is a key advantage of using a stable isotope-labeled internal standard and is a primary reason for its widespread use in the analysis of complex samples.
Method Development for Chromatographic Separations and Detection
The development of reliable and efficient chromatographic methods is essential for the separation and detection of specific compounds within a complex mixture. This compound is instrumental in the development and validation of such methods for its non-labeled counterpart and other related volatile sulfur compounds.
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of flavor analysis, where bis(2-methyl-3-furyl) disulfide is a key analyte, the optimization of GC methods is crucial for achieving good separation and sensitive detection.
During method development, this compound can be used to determine the optimal chromatographic conditions. This includes optimizing parameters such as the type of capillary column, the temperature program of the GC oven, the carrier gas flow rate, and the injection parameters. By monitoring the peak shape, retention time, and resolution of the deuterated standard, analysts can fine-tune the GC method to achieve the best possible separation of the target analyte from other matrix components. Furthermore, when coupled with a mass spectrometer (GC-MS), the distinct mass of this compound allows for its unambiguous identification, aiding in the confirmation of the retention time of the native compound.
While bis(2-methyl-3-furyl) disulfide is volatile and well-suited for GC analysis, related non-volatile sulfur compounds or their derivatives may require analysis by liquid chromatography (LC). In such cases, while not the primary application, the principles of using a labeled standard for method development still apply.
Coupling with Mass Spectrometry (GC-MS, LC-MS) for Trace Analysis and Structural Confirmation
The hyphenation of chromatographic techniques with mass spectrometry is indispensable for the detection, identification, and quantification of this compound, particularly at trace levels in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve as powerful tools for its analysis, providing high sensitivity and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for analyzing volatile and semi-volatile compounds like Bis-(2-Methyl-3-furyl)disulfide. The deuterated analogue, this compound, exhibits nearly identical chromatographic behavior to its non-deuterated counterpart, but is clearly distinguished by its mass spectrum due to the mass increase from the deuterium labels. In GC, the compound is separated from other matrix components based on its boiling point and affinity for the stationary phase of the GC column. The NIST Chemistry WebBook documents various retention indices (RI) for the non-deuterated form on different capillary columns, which are critical for its identification in complex mixtures. nist.gov For instance, retention indices on a standard non-polar DB-5 column are consistently reported in the range of 1527 to 1547. nist.gov
Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For Bis(2-methyl-3-furyl)disulfide, the molecular ion ([M]⁺) is observed at m/z 226. nih.govrsc.org A prominent fragment ion is found at m/z 113, corresponding to the cleavage of the disulfide bond and formation of the 2-methyl-3-furylthio radical cation. rsc.org For the deuterated standard, this compound, the molecular ion would be expected at m/z 232, and the key fragment at m/z 116, providing a clear basis for its use as an internal standard in quantitative studies. This technique is sensitive enough to identify the compound in food and beverage products, where it contributes to the aroma profile. ebi.ac.uknih.gov
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂S₂ | nih.gov |
| Monoisotopic Mass | 226.01222 u | ebi.ac.uk |
| GC Retention Index (DB-5 Column) | 1527 - 1547 | nist.gov |
| GC-MS Precursor Ion (M⁺) | 226 | rsc.org |
| Key MS/MS Product Ion | 113 | rsc.org |
| This data corresponds to the non-deuterated compound, Bis(2-methyl-3-furyl)disulfide. |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is employed for compounds that are non-volatile or thermally labile. While Bis-(2-Methyl-3-furyl)disulfide is amenable to GC-MS, LC-MS offers an alternative, particularly when analyzing it alongside other non-volatile analytes. In LC-MS, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Purity analysis of the compound is often confirmed by HPLC, the separation component of LC-MS. selleckchem.com
After chromatographic separation, the analyte is ionized using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion. Predicted LC-MS/MS spectra for Bis(2-methyl-3-furyl)disulfide in positive ion mode show a protonated molecule [M+H]⁺ at m/z 227. ymdb.ca Tandem mass spectrometry (MS/MS) experiments can then be performed on this precursor ion to generate specific product ions for unambiguous identification and quantification, even at trace concentrations. For example, predicted fragmentation of the [M+H]⁺ ion at a collision energy of 20V yields a significant product ion at m/z 114. ymdb.ca This capability is crucial for structural confirmation and for developing highly selective quantitative methods using approaches like multiple reaction monitoring (MRM). rsc.org
| Ionization Mode | Collision Energy | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Source(s) |
| Positive | 20V | 227 | 114 | ymdb.ca |
| Positive | 40V | 227 | 97 | ymdb.ca |
| Negative | 10V | 225 | 113 | ymdb.ca |
| This data corresponds to the non-deuterated compound, Bis(2-methyl-3-furyl)disulfide. |
Electrochemical Behavior and Potential Sensing Applications in Chemical Systems
The disulfide bond in this compound is an electrochemically active functional group, making the molecule susceptible to both oxidation and reduction reactions. This electrochemical activity opens avenues for its direct detection and for the development of sensors for related organosulfur compounds.
While specific experimental electrochemical data for this compound is not extensively published, its behavior can be inferred from studies on related organosulfur disulfide compounds. The disulfide linkage (S-S) can be electrochemically reduced to form two thiol groups (-SH) or oxidized to form higher oxidation state sulfur species.
The oxidation of sterically congested bis-sulfides has been shown to proceed via the formation of a dithia dication, where a transannular S-S σ-bond is formed upon removing two electrons. oup.com Studies on compounds like 1,8-bis(thio-substituted) naphthalenes demonstrate that the oxidation potentials, often measured by cyclic voltammetry, are influenced by the molecular structure and the substituents near the disulfide bond. oup.com It is plausible that Bis-(2-Methyl-3-furyl)disulfide undergoes a similar oxidation process at a specific potential. The oxidation would likely involve the initial formation of a radical cation, followed by the loss of a second electron to yield a dicationic species. The precise oxidation potential would be determined by the electron-donating or -withdrawing nature of the methyl-furyl groups attached to the sulfur atoms.
Conversely, the electrochemical reduction of the disulfide bond is a well-known process, typically involving the uptake of two electrons and two protons to yield two molecules of the corresponding thiol, in this case, 2-Methyl-d3-3-furanthiol. This process is fundamental to the electrochemical behavior of many biologically relevant disulfides.
The inherent electrochemical activity of the disulfide bond in this compound provides a strong basis for the development of electrochemical sensors. Such sensors could be designed to detect this molecule or a class of related organosulfur analytes in various chemical systems. The principle of detection would rely on measuring the current or potential change associated with the oxidation or reduction of the disulfide bond at an electrode surface.
An electrochemical sensor could be fabricated by modifying the surface of a working electrode (e.g., glassy carbon, gold, or platinum) with materials that enhance the sensitivity and selectivity of the detection. For instance, electrodes can be modified with nanomaterials or polymers that pre-concentrate the analyte at the surface or catalyze its electrochemical reaction, thereby lowering the detection limit.
For the detection of this compound or similar disulfides, an amperometric sensor could be developed. By applying a constant potential at which the disulfide is either oxidized or reduced, the resulting current would be directly proportional to the concentration of the analyte. Alternatively, a potentiometric sensor could be designed where the potential of the sensor electrode changes in response to the analyte concentration. Given that organosulfur compounds are important in fields ranging from food chemistry to environmental monitoring, the development of robust electrochemical sensors for their detection is an active area of research. researchgate.net The electrochemical properties of this compound make it a suitable model compound for such investigations.
Emerging Research Directions and Future Perspectives
Potential Role in Materials Science for Novel Polymer or Supramolecular Architectures
The disulfide bond (S-S) within the molecule offers a gateway into the field of dynamic covalent chemistry. This bond can undergo reversible cleavage and reformation under specific stimuli (e.g., redox conditions, light), making it an ideal functional group for creating self-healing polymers and adaptable materials. The two furan (B31954) rings present additional opportunities for polymerization. Furans are known to participate as dienes in Diels-Alder reactions, a cornerstone of polymer synthesis. The combination of these functionalities could allow for the design of novel polymers with dual-responsive properties, where the disulfide linkage provides dynamic character and the furan rings act as nodes for cross-linking or further functionalization. While this has not been demonstrated for this specific molecule, the underlying chemical principles are well-established.
Exploration as a Building Block or Intermediate in Complex Organic Synthesis
Isotopically labeled compounds are invaluable in synthetic chemistry for elucidating reaction mechanisms and serving as standards in complex product mixtures. mdpi.com The synthesis of the non-deuterated analogue from 2-methyl-3-furanthiol (B142662) is documented, indicating the disulfide can be formed via oxidation of the corresponding thiol. prepchem.com Bis-(2-Methyl-d3-3-furyl)disulfide could serve as a deuterated building block itself. For instance, its reduction would yield 2-methyl-d3-3-furanthiol, a labeled thiol that could be incorporated into more complex target molecules. This allows chemists to track the fate of specific molecular fragments through multi-step syntheses, which is crucial for optimizing reaction pathways and understanding intricate chemical transformations. acs.orgacs.org
Applications in Environmental Chemistry, such as Fate and Transport Studies or Chemical Degradation Processes
Understanding the environmental journey of commercial chemicals, such as flavor compounds, is a critical aspect of environmental chemistry. Studies on the non-deuterated analogue have investigated its degradation pathways. ebi.ac.uk this compound is an ideal candidate for use as a tracer in fate and transport studies. By introducing a known quantity of the deuterated compound into a model ecosystem (e.g., soil, water), scientists can use mass spectrometry to distinguish it from any naturally occurring or industrially-derived Bis(2-methyl-3-furyl)disulfide. This allows for precise tracking of its movement, adsorption to particles, and degradation over time, providing clear data on its environmental persistence and behavior without interference from background levels of the compound. femaflavor.org
Development of New Spectroscopic Probes or Labeled Ligands for Chemical Systems
The most immediate and clear application for this compound is as an internal standard for quantitative analysis using mass spectrometry (MS). mdpi.com Its non-deuterated form is a key aroma component in many food products. nih.govmedchemexpress.com To accurately measure its concentration in complex matrices like cooked meat or processed foods, a reliable internal standard is required. The deuterated version is perfect for this role because it behaves almost identically to the analyte during sample extraction and chromatographic separation but is easily distinguished by its higher mass in the mass spectrometer. osti.gov This allows for highly accurate and precise quantification, correcting for any sample loss during preparation. This application is fundamental for quality control in the food industry and for research into flavor chemistry. sigmaaldrich.com
Advancements in Theoretical and Computational Methods for Predicting Reactivity and Isotope Effects
The presence of deuterium (B1214612) in place of protium (B1232500) at the methyl groups makes this molecule a prime subject for studies of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. gmu.edu By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can gain deep insights into the reaction mechanism, particularly the nature of the transition state. nih.govprinceton.edu Computational chemistry can be used to model these reactions and predict theoretical KIE values. nih.govresearchgate.net Comparing experimental KIE data with these computational predictions helps to validate and refine theoretical models, advancing our ability to predict chemical reactivity and understand the subtle quantum effects that govern chemical transformations. nih.govwikipedia.org
Q & A
Q. Table 1: Synthesis Methods
| Reagents | Conditions | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| S₂Cl₂, methyl furan | Anhydrous, 0°C | 78 | TLC, Elemental analysis, ¹H NMR | |
| TCEP reduction | DMSO, Tris-Cl pH7.5 | N/A | HRMS, NMR |
What analytical techniques are recommended for assessing purity and structural integrity?
Q. Basic
Q. Table 2: Analytical Parameters
| Technique | Parameters | Target Metrics | Reference |
|---|---|---|---|
| TLC | Ethanol/DMSO 3:1 | Rf = 0.50, single spot | |
| HRMS | ESI+, m/z resolution | [M+H]+ isotopic pattern match |
How can contradictions in spectroscopic data be resolved?
Advanced
Discrepancies in NMR or MS data may arise from isotopic impurities or solvent interactions. Mitigation strategies:
- Cross-validate with multiple techniques (e.g., 2D NMR, IR spectroscopy) .
- Reference deuterated solvent peaks (e.g., DMSO-d₆ residual signals) .
- Consult CAS registry data to confirm reported spectral benchmarks .
What are the metabolic pathways and bioactivity profiles of this compound?
Q. Advanced
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in vitro (e.g., liver microsomes). Monitor glutathione adducts, as disulfides often undergo redox reactions .
- Bioactivity Assays : Evaluate antioxidant capacity via DPPH radical scavenging or ORAC assays. Compare with non-deuterated analogs to assess isotopic effects .
How does isotopic labeling (d3) influence experimental outcomes?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study reaction mechanisms (e.g., S–S bond cleavage rates) .
- Metabolic Stability : Compare half-life (t₁/₂) in hepatic assays to determine isotopic impact on degradation .
What safety protocols are critical for handling this compound?
Q. Basic
- Toxicity Screening : Review SDS data for analogous disulfides (e.g., liver damage risks ).
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Facility Access : Submit biosafety protocols for in-person lab use, including waste disposal plans .
How to design a study on its interaction with proteins?
Q. Advanced
- Ligand Fishing : Immobilize the compound on resins for pull-down assays. Use trypsin digestion and LC-MS/MS to identify bound proteins .
- Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to predict binding sites, validated by SPR or ITC .
What strategies optimize literature retrieval for this compound?
Q. Basic
- CAS Registry : Use 882-33-7 (analogous disulfide) to cross-reference synthesis protocols .
- Database Filters : Exclude patents and industrial sources; prioritize peer-reviewed journals .
How does structural stability vary under different conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
